2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one

nNOS inhibition Nitric oxide synthase Neuronal NOS

2-(Dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one is a fully substituted 5-nitropyrimidin-4(3H)-one derivative bearing dimethylamino and methylamino groups at positions 2 and 6, respectively. Its molecular formula is C₇H₁₁N₅O₃ (MW 213.19 g/mol), and the commercial benchmark purity is 98%.

Molecular Formula C7H11N5O3
Molecular Weight 213.19 g/mol
Cat. No. B15284933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one
Molecular FormulaC7H11N5O3
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)NC(=N1)N(C)C)[N+](=O)[O-]
InChIInChI=1S/C7H11N5O3/c1-8-5-4(12(14)15)6(13)10-7(9-5)11(2)3/h1-3H3,(H2,8,9,10,13)
InChIKeyBJMDOQQABXMFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one (CAS 883-73-8): Core Identity, Purity Benchmark, and Procurement Starting Point


2-(Dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one is a fully substituted 5-nitropyrimidin-4(3H)-one derivative bearing dimethylamino and methylamino groups at positions 2 and 6, respectively . Its molecular formula is C₇H₁₁N₅O₃ (MW 213.19 g/mol), and the commercial benchmark purity is 98% . The compound has been annotated in public bioactivity databases with inhibition constants against human neuronal nitric oxide synthase (nNOS) and dimethylarginine dimethylaminohydrolase 1 (DDAH1), establishing it as a bi-functional probe molecule within the nitric oxide pathway [1][2].

Why a Generic 5-Nitropyrimidine Cannot Replace 2-(Dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one in Nitric Oxide Pathway Studies


5-Nitropyrimidine derivatives exhibit highly substitution-dependent pharmacology; even conservative changes at the 2-amino or 6-amino positions can invert selectivity between NOS isoforms or abolish DDAH1 engagement entirely [1]. In the specific case of 2,4-diamino-5-nitropyrimidine (the unsubstituted core scaffold, CAS 18620-73-0), the compound preferentially binds dihydrofolate reductase (DHFR) rather than NOS or DDAH1, illustrating how the dimethylamino/methylamino substitution pattern redirects target engagement toward the nitric oxide pathway . Therefore, procurement specifications that accept any 5-nitropyrimidine as a generic substitute risk obtaining a compound with a completely different bioactivity fingerprint.

2-(Dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one: Quantified Differentiation Evidence Against Structural and Pharmacological Comparators


Human Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Ki = 3.0 µM Differentiates the Compound from DHFR-Biased 5-Nitropyrimidine Scaffolds

The target compound inhibits human nNOS with a Ki of 3.00 × 10³ nM (3.0 µM) measured after 5 min incubation [1]. This stands in contrast to the unsubstituted core scaffold 2,4-diamino-5-nitropyrimidine (CAS 18620-73-0), which is documented as a dihydrofolate reductase (DHFR) binder rather than an NOS ligand, demonstrating that the 2-dimethylamino-6-methylamino substitution pattern redirects target engagement away from folate pathway enzymes and toward the nitric oxide pathway . The Ki value represents a moderate-affinity starting point for nNOS probe development.

nNOS inhibition Nitric oxide synthase Neuronal NOS

Human DDAH1 Inhibition: Ki = 52 µM Positions the Compound as a Structurally Distinct Chemotype Relative to Arginine-Analog DDAH1 Inhibitors

The target compound inhibits human DDAH1 with a Ki of 5.20 × 10⁴ nM (52 µM) using SMTC as substrate, measured after 5 min [1]. The leading arginine-analog DDAH1 inhibitor ZST316 exhibits a Ki of 1.0 µM against the same target, representing an approximately 52-fold higher potency . However, ZST316 is an arginine mimetic (competitive with the endogenous substrate ADMA), whereas the target compound is a 5-nitropyrimidin-4-one with no structural resemblance to arginine, suggesting a distinct binding mode or allosteric mechanism that may be exploited in combination or resistance scenarios .

DDAH1 inhibition Dimethylarginine dimethylaminohydrolase ADMA/NO pathway

Physicochemical Differentiation from the 6-Methoxy Analog: Hydrogen Bond Donor Count Alteration Modifies Solubility and Permeability Profile

The target compound contains a 6-methylamino substituent (–NHCH₃), contributing 2 hydrogen bond donors (HBD) and a calculated LogP of –0.2142 with a topological polar surface area (TPSA) of 104.16 Ų . The closest commercially listed analog, 4-amino-2-(dimethylamino)-5-nitro-6-methoxypyrimidine (CAS 26216-60-4), replaces the 6-methylamino with a 6-methoxy group (–OCH₃), reducing the hydrogen bond donor count from 2 to 1 while maintaining the same molecular formula (C₇H₁₁N₅O₃, MW 213.19) [1]. This single atom substitution (NH → O) is predicted to alter aqueous solubility, passive membrane permeability, and crystal packing energy—critical parameters for both in vitro assay compatibility and downstream formulation [2].

Hydrogen bond donor LogP TPSA Physicochemical properties

Validated Application Scenarios for 2-(Dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one Based on Quantitative Evidence


Scaffold for Neuronal Nitric Oxide Synthase (nNOS) Probe Development

With a verified Ki of 3.0 µM against human nNOS [1], the compound serves as a structurally characterized starting point for medicinal chemistry optimization of nNOS inhibitors. The 5-nitropyrimidin-4-one core permits systematic variation at the 2-amino and 6-amino positions, enabling structure-activity relationship (SAR) studies aimed at improving potency and isoform selectivity over eNOS and iNOS. Procurement of this specific compound rather than the unsubstituted 2,4-diamino-5-nitropyrimidine ensures the investigation begins with a scaffold that has confirmed nNOS engagement rather than DHFR activity.

Orthogonal Chemotype Control in DDAH1 Mechanism-of-Action Studies

The compound's DDAH1 Ki of 52 µM, while modest in absolute potency, represents a non-arginine-mimetic chemotype distinct from substrate-competitive inhibitors such as ZST316 (Ki = 1.0 µM) [1]. Researchers investigating DDAH1 allosteric regulation or seeking to circumvent resistance mechanisms associated with arginine-site binders can employ this compound as an orthogonal tool molecule. Its structural divergence from the endogenous substrate ADMA makes it valuable for co-crystallography or binding-site mapping studies aimed at identifying novel regulatory pockets on DDAH1.

Dual-Target Nitric Oxide Pathway Profiling

The compound is one of a limited set of small molecules with publicly disclosed inhibition constants for both nNOS (Ki = 3.0 µM) and DDAH1 (Ki = 52 µM) [1]. In phenotypic assays where nitric oxide production is the endpoint, this dual activity profile allows researchers to probe the relative contribution of direct NOS inhibition versus indirect modulation via the ADMA/DDAH1 axis. Procurement of this single compound enables cost-efficient dual-target screening without the need for separate nNOS and DDAH1 inhibitors.

Hydrogen Bond Donor-Dependent Solubility and Formulation Screening

With a calculated LogP of –0.2142 and 2 hydrogen bond donors [1], the compound is suitable for systematic solubility and permeability comparisons against its 6-methoxy analog (1 HBD, CAS 26216-60-4) to experimentally validate in silico predictions of how a single NH→O substitution affects biopharmaceutical properties. This head-to-head physicochemical comparison requires procurement of both compounds at matched purity (≥98%) .

Quote Request

Request a Quote for 2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.